

Characterization of DSPE-Hyd-PEG-Mal Conjugated Nanoparticles by Dynamic Light Scattering (DLS)

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Compound of Interest

Compound Name: *DSPE-Hyd-PEG-Mal (MW 2000)*

Cat. No.: *B15549930*

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Application Note and Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

1,2-distearoyl-sn-glycero-3-phosphoethanolamine (DSPE) functionalized with polyethylene glycol (PEG) is a cornerstone in the development of advanced nanoparticle drug delivery systems. The addition of a hydrazone (Hyd) linker introduces pH-sensitivity, allowing for triggered drug release in the acidic tumor microenvironment. Furthermore, a maleimide (Mal) terminal group enables the covalent conjugation of targeting ligands, such as antibodies or peptides, enhancing specificity and therapeutic efficacy. This application note provides a detailed protocol for the characterization of DSPE-Hyd-PEG-Mal conjugated nanoparticles using Dynamic Light Scattering (DLS), a critical technique for determining key physicochemical properties such as hydrodynamic diameter, polydispersity index (PDI), and zeta potential.

Data Presentation

The size, PDI, and surface charge of nanoparticles are critical parameters that influence their in vivo behavior, including circulation time, biodistribution, and cellular uptake. The following tables summarize typical DLS data for DSPE-PEG conjugated nanoparticles, providing a reference for expected values.

Table 1: Influence of DSPE-PEG2000:Soluplus Ratio on Nanoparticle Size and Zeta Potential[1]

DSPE-PEG2000:Soluplus Ratio (w/w)	Average Particle Size (nm)	Polydispersity Index (PDI)	Zeta Potential (mV)
10:1	36.5	0.900	-28.5
5:1	80.8	0.644	-29.2
4:1	128.1	0.295	-28.1
1:1	116.6	0.112	-13.7

Table 2: DLS Data for DSPE-mPEG2000 Polymeric Micelles[2]

Formulation	Average Hydrodynamic Diameter (nm)	Polydispersity Index (PDI)	Zeta Potential (mV)
DSPE-mPEG2000	9.6 ± 0.6	Mono-modal	-2.7 ± 1.1

Table 3: DLS Data for Curcumin-Loaded DSPE-PEG Nanoparticles[3]

Formulation	Average Hydrodynamic Diameter (nm)	Polydispersity Index (PDI)	Zeta Potential (mV)
Curcumin-DSPE-PEG NPs	81.93 ± 0.5	Narrow	-11.1

Experimental Protocols

Nanoparticle Formulation (Thin-Film Hydration Method)

This protocol describes a common method for preparing lipid-based nanoparticles.

Materials:

- DSPE-Hyd-PEG-Mal
- Additional lipids (e.g., DSPC, Cholesterol)
- Drug to be encapsulated (optional)
- Chloroform or other suitable organic solvent
- Hydration buffer (e.g., Phosphate Buffered Saline (PBS), pH 7.4)

Procedure:

- Dissolve DSPE-Hyd-PEG-Mal and other lipid components in chloroform in a round-bottom flask. The molar ratio of the lipids should be optimized based on the desired nanoparticle characteristics.
- Create a thin lipid film by evaporating the organic solvent using a rotary evaporator under vacuum at a temperature above the lipid phase transition temperature.
- Further dry the lipid film under a stream of nitrogen gas and then under vacuum for at least 2 hours to remove any residual solvent.
- Hydrate the lipid film with the hydration buffer (pre-heated to above the lipid phase transition temperature) by gentle rotation of the flask. This will form a suspension of multilamellar vesicles (MLVs).
- To obtain small unilamellar vesicles (SUVs), the MLV suspension can be subjected to sonication (using a bath or probe sonicator) or extrusion through polycarbonate membranes with defined pore sizes (e.g., 100 nm).

Dynamic Light Scattering (DLS) Measurement

This protocol outlines the steps for analyzing the formulated nanoparticles using DLS.

Instrumentation:

- A Dynamic Light Scattering instrument (e.g., Zetasizer Nano ZS or similar).

Sample Preparation:

- Dilute the nanoparticle suspension to an appropriate concentration with the hydration buffer (e.g., PBS, pH 7.4) to avoid multiple scattering effects. A typical starting dilution is 1:100, but this may need to be optimized.
- Filter the diluted sample through a 0.22 μm or 0.45 μm syringe filter to remove any large aggregates or dust particles.
- Transfer the filtered sample into a clean, dust-free cuvette.

Instrument Settings (Example):

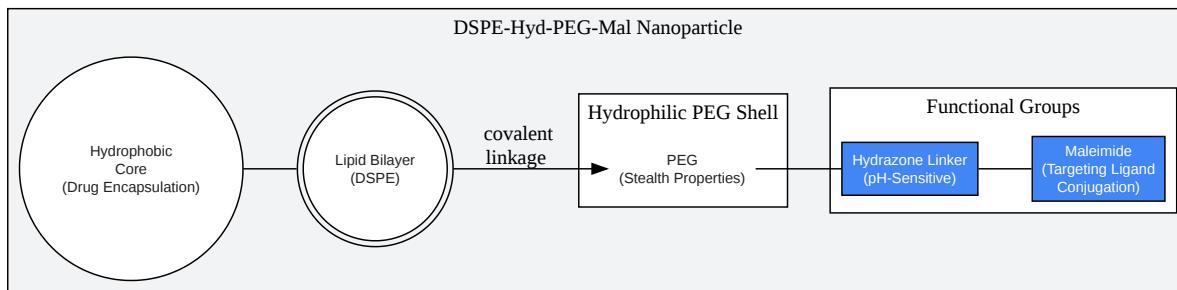
- Measurement Type: Size and Zeta Potential
- Dispersant: Water (or appropriate buffer)
- Temperature: 25°C
- Equilibration Time: 120 seconds
- Measurement Angle: 173° (Backscatter)
- Number of Measurements: 3
- Number of Runs: 10-15 per measurement

Data Acquisition and Analysis:

- Place the cuvette in the DLS instrument.
- Allow the sample to equilibrate to the set temperature.
- Perform the size and zeta potential measurements according to the instrument's software instructions.

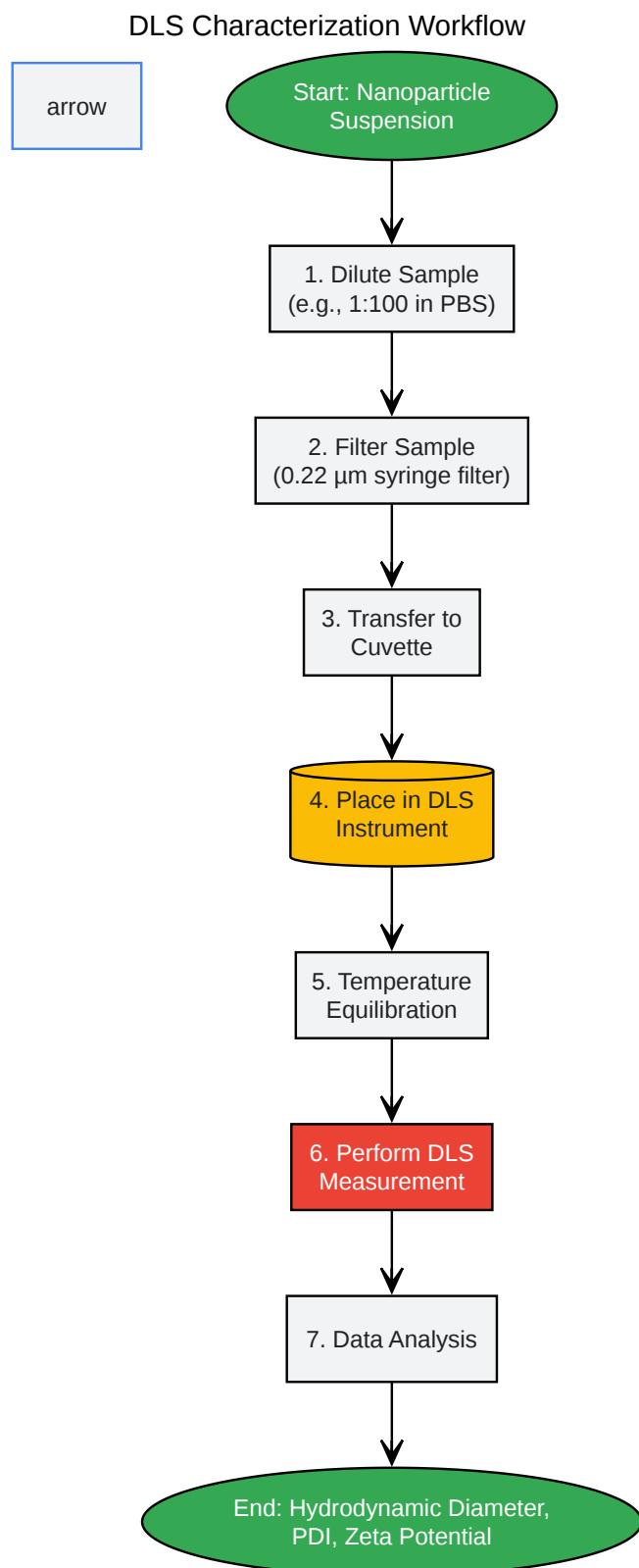
- The instrument will report the Z-average hydrodynamic diameter, Polydispersity Index (PDI), and Zeta Potential. The Z-average is the intensity-weighted mean hydrodynamic size, and the PDI is a measure of the width of the size distribution.

Visualizations



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Caption: Structure of a DSPE-Hyd-PEG-Mal Nanoparticle.



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Caption: Experimental Workflow for DLS Analysis.

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